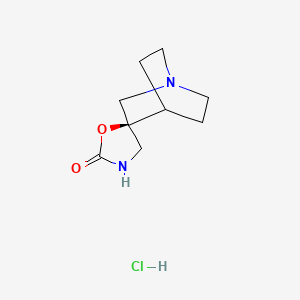
3-Phenyl-2-sulfanylpropanoic acid
Übersicht
Beschreibung
3-Phenyl-2-sulfanylpropanoic acid is an organic compound with the molecular formula C9H10O2S . It is used as a precursor in the synthesis of pharmaceuticals and other compounds.
Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-sulfanylpropanoic acid consists of a carboxylic acid group (-COOH), a phenyl group (-C6H5), a sulfur atom (-S), and two methylene groups (-CH2). The InChI key for this compound is HGIOOMCLOWLFTJ-MRVPVSSYSA-N .Chemical Reactions Analysis
3-Phenyl-2-sulfanylpropanoic acid can undergo a variety of reactions involving its carboxylic acid group, such as esterification, acylation, and condensation reactions.Physical And Chemical Properties Analysis
3-Phenyl-2-sulfanylpropanoic acid is a white solid that is soluble in water . It has a molecular weight of 182.24 g/mol .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, 3-Phenyl-2-sulfanylpropanoic acid serves as a versatile building block. Its carboxylic acid group allows for reactions that can lead to the formation of esters, amides, and other derivatives. These transformations are crucial for constructing complex molecules for further research and industrial applications .
Material Science: Polymer Modification
The sulfanyl group in 3-Phenyl-2-sulfanylpropanoic acid can be utilized in material science for polymer modification. By incorporating this compound into polymer chains, researchers can enhance the properties of materials, such as thermal stability and mechanical strength, which are essential for developing advanced materials .
Biochemistry: Enzyme Inhibition Studies
3-Phenyl-2-sulfanylpropanoic acid: may act as an inhibitor for certain enzymes. Its structure could interact with active sites or allosteric sites of enzymes, providing a tool for studying enzyme mechanisms and designing enzyme inhibitors with potential therapeutic benefits .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, 3-Phenyl-2-sulfanylpropanoic acid can be used as a standard in chromatographic analysis. It helps in calibrating instruments and validating methods for the separation and quantification of complex mixtures in research and quality control settings .
Agricultural Chemistry: Pesticide and Herbicide Development
The compound’s sulfanyl group could be chemically modified to create new pesticides and herbicides. Its potential activity against pests and weeds makes it a candidate for developing safer and more effective agricultural chemicals .
Environmental Science: Pollutant Degradation
Research into the environmental applications of 3-Phenyl-2-sulfanylpropanoic acid includes its use in pollutant degradation. The compound could participate in advanced oxidation processes, contributing to the breakdown of hazardous substances in the environment .
Chemical Engineering: Process Optimization
In chemical engineering, 3-Phenyl-2-sulfanylpropanoic acid can be studied for process optimization. Its properties may influence reaction kinetics and thermodynamics, aiding in the design of more efficient and sustainable chemical processes .
Wirkmechanismus
Target of Action
The primary target of 3-Phenyl-2-sulfanylpropanoic acid is Neprilysin . Neprilysin is an enzyme that plays a crucial role in the degradation of amyloid-beta, a peptide that forms plaques in the brains of Alzheimer’s disease patients .
Mode of Action
3-Phenyl-2-sulfanylpropanoic acid is an inactive analogue of PD150606 . PD150606 is a selective inhibitor of calpains , a family of calcium-dependent cysteine proteases involved in cellular functions such as cell motility and cell cycle progression .
Biochemical Pathways
Given its relationship to pd150606, it may influence pathways involving calpains . Calpains play a role in various cellular processes, including signal transduction, cell proliferation, and apoptosis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Eigenschaften
IUPAC Name |
3-phenyl-2-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIOOMCLOWLFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-sulfanylpropanoic acid | |
CAS RN |
90536-15-5 | |
| Record name | 3-phenyl-2-sulfanylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)




![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)
![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)



